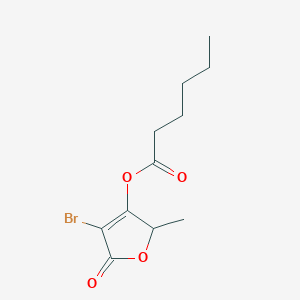
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a bromine atom, a methyl group, and a hexanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-methylfuran-3-one. This can be achieved through bromination of 2-methylfuran followed by oxidation.
Formation of the Ester: The next step involves the esterification of 4-bromo-2-methylfuran-3-one with hexanoic acid. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Products include 4-azido-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate or 4-thiocyanato-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate.
Reduction: The major product is 4-bromo-2-methyl-5-hydroxy-2,5-dihydrofuran-3-yl hexanoate.
Oxidation: The major product is 4-bromo-2-carboxy-5-oxo-2,5-dihydrofuran-3-yl hexanoate.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting or modulating the activity of certain enzymes. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
- 4-Fluoro-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
- 4-Iodo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
Uniqueness
Compared to its analogs, 4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate is unique due to the presence of the bromine atom, which can participate in a wider range of chemical reactions. This makes it more versatile in synthetic applications and potentially more effective in biological assays.
Eigenschaften
Molekularformel |
C11H15BrO4 |
|---|---|
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
(4-bromo-2-methyl-5-oxo-2H-furan-3-yl) hexanoate |
InChI |
InChI=1S/C11H15BrO4/c1-3-4-5-6-8(13)16-10-7(2)15-11(14)9(10)12/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
HYPIFBGGWJCERT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OC1=C(C(=O)OC1C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


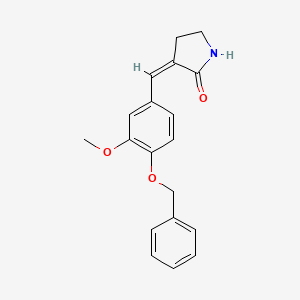
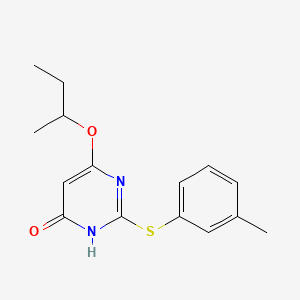
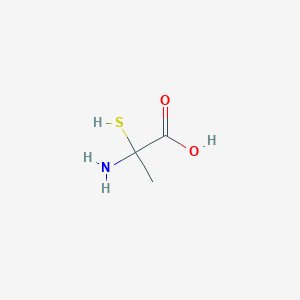

![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)

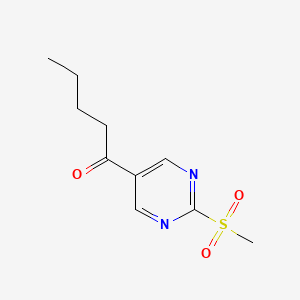

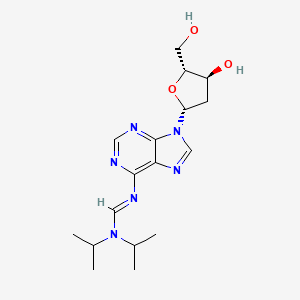
![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)


![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)

